Calcium Release Potency vs. Ins(1,4,5)P3
The calcium mobilizing activity of Ins(1,2)P2 (tested as the D/L racemic mixture) is approximately 1,000-fold less potent than that of the primary endogenous second messenger, myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), when injected into Xenopus oocytes [1]. This dramatic potency gap confirms Ins(1,2)P2 is not a functional agonist at the IP3 receptor and is highly unlikely to serve a similar calcium-mobilizing second messenger role in vivo.
| Evidence Dimension | Potency to initiate intracellular Ca²⁺ release |
|---|---|
| Target Compound Data | ~1,000-fold less potent than comparator |
| Comparator Or Baseline | myo-Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) |
| Quantified Difference | Ins(1,2)P2 is approximately 1,000-fold less potent |
| Conditions | Xenopus oocyte injection assay; D/L racemic mixture of Ins(1,2)P2 |
Why This Matters
Procuring Ins(1,2)P2 is essential as a negative control or for investigating InsP-driven but calcium-independent signaling pathways, a role no other calcium-releasing isomer can fulfill.
- [1] Shears, S. B. (1998). The versatility of inositol phosphates as cellular signals. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1436(1-2), 49-67. View Source
